molecular formula C18H15N3O3S2 B2776446 N-(5-((3-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 476464-19-4

N-(5-((3-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2776446
CAS No.: 476464-19-4
M. Wt: 385.46
InChI Key: IXUSYVXQSXMCOK-UHFFFAOYSA-N
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Description

N-(5-((3-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C18H15N3O3S2 and its molecular weight is 385.46. The purity is usually 95%.
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Properties

IUPAC Name

N-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S2/c1-11-3-2-4-12(7-11)9-25-18-21-20-17(26-18)19-16(22)13-5-6-14-15(8-13)24-10-23-14/h2-8H,9-10H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUSYVXQSXMCOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((3-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound belonging to the class of thiadiazoles, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential anticancer, antimicrobial, and other pharmacological properties based on recent research findings.

Chemical Structure

The compound's structure can be represented as follows:

C18H18N2O4S2\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_4\text{S}_2

This includes a thiadiazole ring and a benzo[d][1,3]dioxole moiety, which may contribute to its biological activities.

Anticancer Activity

Recent studies have indicated that compounds containing thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cells.

The anticancer mechanism is primarily linked to the activation of procaspase-3, which leads to the activation of caspase-3 and subsequent apoptosis in cancer cells. In vitro studies have shown that certain derivatives can increase procaspase-3 activation significantly when compared to controls .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line Tested% Activation of Procaspase-3 at 10 μM
8jU93777.8%
8kMCF-792.1%

These findings suggest that the structural components of the compound may play a crucial role in its effectiveness against various cancer cell lines.

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. The biological evaluation of related compounds has demonstrated effectiveness against various bacterial strains.

In Vitro Studies

In vitro assays have reported that certain thiadiazole derivatives exhibit strong antibacterial activity against pathogens such as Xanthomonas axonopodis and Xanthomonas oryzae, with effective concentration (EC50) values indicating potent inhibitory effects .

Table 2: Antimicrobial Efficacy of Thiadiazole Derivatives

Compound NameTarget BacteriaEC50 (μg/ml)
5kXanthomonas axonopodis22
5kXanthomonas oryzae15

These results highlight the potential of this compound as a candidate for further development as an antimicrobial agent.

Other Pharmacological Activities

Beyond anticancer and antimicrobial properties, thiadiazole derivatives have been explored for various pharmacological activities:

  • Anti-inflammatory Effects : Some studies indicate that these compounds may exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines.
  • Analgesic Properties : Research on related thiadiazole compounds has shown potential analgesic effects in animal models.

Case Studies and Research Findings

Several case studies have documented the synthesis and biological evaluation of thiadiazole derivatives. For example, a study synthesized multiple derivatives and assessed their biological activity against various cancer cell lines and bacterial strains. The results indicated that structural modifications significantly influenced their bioactivity .

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a thiadiazole moiety, which is known for its pharmacological properties. The molecular formula is C19H20N4O3S3C_{19}H_{20}N_{4}O_{3}S_{3}, indicating the presence of multiple functional groups that contribute to its biological activity.

Anticancer Activity

Research has indicated that thiadiazole derivatives exhibit promising anticancer properties. A study highlighted the synthesis of various 1,3,4-thiadiazole derivatives that demonstrated cytotoxic effects against several cancer cell lines, including glioblastoma and melanoma cells . The structure-activity relationship (SAR) analysis revealed that the presence of specific substituents on the thiadiazole ring enhanced anticancer efficacy.

Antimicrobial Properties

Thiadiazole compounds have been extensively studied for their antimicrobial activity. In vitro assays have shown that derivatives of thiadiazoles possess significant antibacterial and antifungal properties . The mechanism of action often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

MAO Inhibition

N-(5-((3-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide has also been evaluated for its potential as a monoamine oxidase (MAO) inhibitor. Studies demonstrated that certain thiadiazole derivatives exhibited effective inhibition against MAO isoforms, which are critical targets in treating depression and neurodegenerative diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization of the compound is performed using various spectroscopic techniques such as NMR and mass spectrometry to confirm its structure and purity.

Anticancer Research

A notable case study involved a series of synthesized thiadiazole derivatives tested against human cancer cell lines. Among these compounds, one derivative showed an IC50 value less than 10 µM against U251 glioblastoma cells, indicating potent anticancer activity . This study underscores the potential of thiadiazole-based compounds in cancer therapy.

Neuropharmacology

In another study focusing on neuropharmacological applications, researchers synthesized a series of 1,3,4-thiadiazole derivatives and assessed their MAO inhibitory activities. The results indicated that certain compounds displayed greater than 50% inhibition at nanomolar concentrations, suggesting their potential as therapeutic agents for mood disorders .

Q & A

Basic: What are the common synthetic routes for this compound, and what key reaction conditions are required?

The synthesis typically involves multi-step reactions starting with benzo[d][1,3]dioxole derivatives and thiadiazole intermediates. Key steps include:

  • Condensation reactions using coupling agents like thiosemicarbazide under controlled temperature (60–80°C) and inert atmospheres .
  • Microwave-assisted synthesis to enhance reaction rates and yields (e.g., 15–30 minutes at 100–120°C) .
  • Thioether linkage formation via nucleophilic substitution, requiring anhydrous solvents (e.g., acetone, DMF) and bases like potassium carbonate .
    Optimization of pH (6.5–7.5) and stoichiometric ratios (1:1.2 for amine:thiadiazole) is critical for reproducibility .

Basic: What spectroscopic methods are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm structural integrity, with aromatic protons in δ 7.2–8.1 ppm and thiadiazole carbons at δ 165–170 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., m/z 446.5 for C19H15FN4O4S2) .
  • Infrared Spectroscopy (IR): Peaks at 1670–1690 cm⁻¹ confirm carbonyl groups, while 2550–2600 cm⁻¹ indicate thioether bonds .
  • HPLC: Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: How can researchers optimize synthesis to improve yield and purity?

  • Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
  • Microwave irradiation: Reduces reaction time by 50–70% compared to conventional heating .
  • Purification: Recrystallization from ethanol or ethyl acetate removes byproducts .
  • Catalyst use: Triethylamine or DMAP accelerates coupling reactions .
    Yields >80% are achievable with stoichiometric precision and inert conditions .

Advanced: How should contradictory spectroscopic data (e.g., unexpected NMR peaks) be resolved?

  • Cross-validation: Combine NMR with IR and MS to distinguish between structural isomers .
  • Computational modeling: Density Functional Theory (DFT) predicts electronic environments to assign ambiguous peaks (e.g., distinguishing thiadiazole vs. oxadiazole carbons) .
  • Variable-temperature NMR: Resolves dynamic effects like rotational barriers in thioether linkages .

Basic: What biological activities are reported for structurally similar thiadiazole derivatives?

  • Antimicrobial activity: Analogues with chloro/methyl substituents show MIC values of 2–8 µg/mL against S. aureus .
  • Anticancer potential: Derivatives inhibit >60% of MCF-7 breast cancer cell proliferation at 10 µM .
  • Enzyme inhibition: Thiadiazole-carboxamide hybrids target COX-2 and EGFR kinases with IC50 < 1 µM .

Advanced: What strategies enhance biological activity while minimizing toxicity?

  • Structure-Activity Relationship (SAR): Introduce electron-withdrawing groups (e.g., -CF₃) at the benzamide moiety to boost potency .
  • Bioisosteric replacement: Substitute thiadiazole with oxadiazole to reduce hepatotoxicity .
  • Prodrug design: Mask thiol groups with acetylated prodrugs to improve pharmacokinetics .

Basic: What parameters are critical for reproducible synthesis?

  • Temperature control: ±2°C precision prevents side reactions (e.g., hydrolysis of thioethers) .
  • Solvent drying: Molecular sieves or anhydrous salts (e.g., MgSO₄) ensure reaction efficiency .
  • Stoichiometry: Use a 10% excess of thiadiazole intermediates to drive condensation reactions .

Advanced: How can molecular docking predict biological interactions?

  • Target selection: Prioritize enzymes with cysteine-rich active sites (e.g., thioredoxin reductase) due to thiadiazole’s sulfur affinity .
  • Software tools: AutoDock Vina or Schrödinger Suite models binding affinities (ΔG < −8 kcal/mol suggests strong inhibition) .
  • Validation: Compare docking results with in vitro assays (e.g., enzyme inhibition IC50) .

Basic: How are solubility and stability challenges addressed?

  • Solubility enhancers: Co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes improve aqueous solubility .
  • Stability: Store under argon at −20°C to prevent oxidation of thioether bonds .
  • pH adjustment: Buffered solutions (pH 7.4) mimic physiological conditions for in vitro assays .

Advanced: How do structural modifications influence electronic properties and reactivity?

  • Electron-withdrawing groups (-CF₃, -NO₂): Increase electrophilicity of the thiadiazole ring, enhancing nucleophilic attack susceptibility .
  • Bulkier substituents (e.g., biphenyl): Steric hindrance reduces reaction rates but improves target specificity .
  • Thioether vs. sulfone: Sulfone derivatives exhibit higher oxidative stability but lower bioavailability .

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